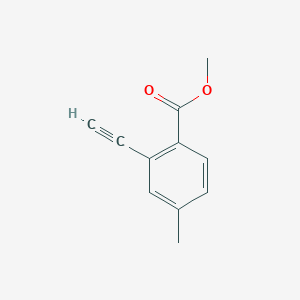

Methyl 2-ethynyl-4-methylbenzoate

Description

Methyl 2-ethynyl-4-methylbenzoate is a substituted benzoate ester featuring an ethynyl (-C≡CH) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceutical intermediates, and materials science. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition), while the methyl ester moiety enhances solubility in non-polar solvents .

Properties

IUPAC Name |

methyl 2-ethynyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLHXPUYRAHUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethynyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired product with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynyl-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used.

Major Products:

Oxidation: Formation of methyl 2-ethynyl-4-methylbenzaldehyde.

Reduction: Formation of methyl 2-ethynyl-4-methylbenzene.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-ethynyl-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-4-methylbenzoate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism

Comparison with Similar Compounds

Functional Group Variations and Reactivity

a. Methyl 4-acetamido-2-hydroxybenzoate ()

- Structure : Contains a hydroxy (-OH) group at position 2 and an acetamido (-NHCOCH₃) group at position 3.

- Reactivity : The hydroxy group increases polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., prodrug synthesis). The acetamido group participates in amidation reactions .

- Applications : Used as a precursor for antibacterial and anti-inflammatory agents.

b. Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate ()

- Structure : Features an ethoxy-oxobutanamido side chain at position 2.

- Reactivity : The amide and ester groups allow for peptide coupling and hydrolysis-driven modifications.

- Physical Properties: Molecular weight = 279.29 g/mol (C₁₄H₁₇NO₅), higher than Methyl 2-ethynyl-4-methylbenzoate due to the extended side chain .

Physicochemical Properties (Table 1)

*Estimated properties based on analogs.

Biological Activity

Methyl 2-ethynyl-4-methylbenzoate is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethynyl group and a methyl group attached to a benzoate framework. This structural configuration contributes to its distinct reactivity and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H10O2 |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 2113642-19-4 |

| Appearance | Colorless liquid |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate key signaling pathways associated with cell growth, apoptosis, and metabolism, which are crucial for its anticancer effects.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Research highlights its potential in inhibiting cancer cell proliferation, particularly in breast cancer models (e.g., MCF-7 cells). The compound's mechanism involves interference with cell cycle progression and induction of apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : One study demonstrated that the compound exhibited a 50% inhibitory concentration (IC50) of approximately 27 nM against MCF-7 cells, indicating potent anticancer activity. The treatment resulted in significant growth inhibition at low doses in xenograft models .

- Antimicrobial Testing : Another study evaluated the compound's efficacy against common bacterial strains. Results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

When compared to structurally similar compounds such as methyl benzoate and ethyl benzoate, this compound stands out due to its unique ethynyl group, which enhances its reactivity and biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl benzoate | Simple ester without ethynyl group | Limited antimicrobial activity |

| Ethyl benzoate | Similar structure with an ethyl group | Moderate biological activity |

| This compound | Unique ethynyl and methyl groups | Strong antimicrobial and anticancer properties |

Future Perspectives

The ongoing research into this compound suggests promising avenues for drug development. Its unique structural characteristics may allow for further modifications to enhance potency and selectivity against specific targets. The exploration of its mechanisms could lead to novel therapeutic strategies in treating cancer and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.